Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

Description

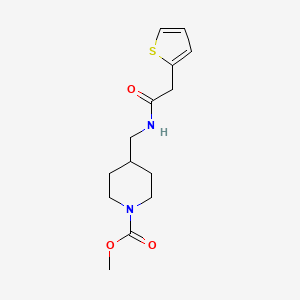

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by:

- A methyl ester group at the piperidine nitrogen.

- A thiophen-2-yl acetamido substituent linked via a methylene bridge to the piperidine ring.

The thiophene moiety may enhance π-π interactions in enzyme binding, while the acetamido linker could improve solubility and bioavailability.

Properties

IUPAC Name |

methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGYPIVGWNAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate. A study evaluated the cytotoxicity of several derivatives against various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). The results indicated significant growth inhibitory effects, suggesting that modifications to the compound could enhance its anticancer efficacy.

| Compound | GI50 (µM) - MCF-7 | GI50 (µM) - NCI-H460 | GI50 (µM) - SF-268 |

|---|---|---|---|

| This compound | 12.80 ± 2.39 | 18.02 ± 4.11 | 30.30 ± 4.12 |

| Doxorubicin (Control) | 0.0428 ± 0.0082 | 0.0940 ± 0.0087 | 0.0940 ± 0.0070 |

This table demonstrates the compound's potential compared to a standard chemotherapeutic agent, doxorubicin .

Neurological Applications

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anti-inflammatory effects, potentially slowing disease progression .

Multi-component Reactions

The synthesis of this compound often involves multi-component reactions, which allow for efficient production with high atom economy. These reactions can lead to diverse derivatives with tailored biological activities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial in optimizing the efficacy of this compound. Variations in substituents on the piperidine ring or thiophene moiety can significantly affect biological activity, making SAR studies essential for drug development.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising anticancer activity against multiple cell lines, with some compounds showing lower GI50 values than doxorubicin . The findings suggest that further exploration into these derivatives could yield effective new cancer therapies.

Case Study: Neuroprotective Effects

Another research project focused on the neuroprotective effects of related compounds in models of neurodegeneration, revealing that certain derivatives could reduce oxidative stress markers and inflammation in neuronal cells . This suggests potential therapeutic avenues for diseases characterized by neuroinflammation.

Mechanism of Action

The mechanism by which Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs synthesized in recent studies, focusing on substituents, synthetic yields, and inferred biological relevance.

Key Observations:

Ester Group Variability: The methyl ester in the target compound may confer higher metabolic stability compared to bulkier tert-butyl esters (e.g., 4i-1/4i-2) but lower lipophilicity than ethyl analogs (e.g., ).

Phosphoryl Group Impact: Compounds 4i-1/4i-2 and 4h-1 include a diethoxyphosphoryl group, which is absent in the target compound. This moiety is critical for metallo-β-lactamase (NDM-1) inhibition, as it mimics enzyme substrates .

Thiophene vs.

Synthetic Yields :

- Yields for phosphorylated analogs (4i-1: 60%; 4h-1: 73%) suggest that bulky substituents (e.g., benzo[b]thiophene) improve reaction efficiency compared to smaller groups (4i-2: 33%) .

Pharmacological Implications

- Enzyme Inhibition : Phosphorylated analogs (e.g., 4i-1) exhibit activity against NDM-1, a carbapenemase implicated in antibiotic resistance. The target compound’s lack of a phosphoryl group may limit such activity .

- Antibacterial/Antitumor Potential: Piperidine derivatives with ethyl esters (e.g., ) have demonstrated antibacterial and antitumor properties. The target compound’s methyl ester and thiophene substituent warrant further evaluation for similar activities.

Biological Activity

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article provides a thorough examination of its biological activity, including structure-activity relationships, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is substituted with a thiophene-containing acetamide group. Its molecular formula is , with a molecular weight of approximately 358.45 g/mol. The presence of the methyl ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₄S |

| Molecular Weight | 358.45 g/mol |

| Structure | Piperidine with thiophene acetamide substitution |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies suggest that compounds with similar structural features can inhibit bacterial metallo-β-lactamases, which are crucial targets in the fight against antibiotic resistance .

In vitro evaluations have shown this compound's potential against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, indicating its ability to inhibit biofilm formation and bacterial growth .

The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and catalytic activity. This mode of action is particularly relevant for its potential use against tuberculosis, where it may inhibit key enzymes involved in bacterial metabolism .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The integration of the thiophene ring is particularly significant; it enhances the compound's interaction with biological targets. Research has shown that modifications to the thiophene moiety can lead to variations in potency against specific targets, such as SARS-CoV-2 proteases and bacterial enzymes .

Comparative Analysis

A comparative analysis of related compounds reveals that those incorporating similar piperidine and thiophene structures often share antimicrobial properties, but variations in substituents can lead to significant differences in efficacy:

| Compound | Target Activity | IC50 Value |

|---|---|---|

| This compound | Bacterial metallo-β-lactamases | Not specified |

| Compound 11 (analog) | PLpro enzyme inhibition (SARS-CoV-2) | 370 nM |

| Compound 7b (related derivative) | Antimicrobial against Staphylococcus | MIC: 0.22 - 0.25 μg/mL |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Piperidine Ring : Starting from appropriate precursors.

- Introduction of the Acetamido Group : Utilizing acetic anhydride or similar reagents.

- Esterification : Finalizing with methyl ester formation using methanol under acidic conditions.

These steps often require specific catalysts and controlled conditions to optimize yield and purity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Antimicrobial Evaluation : In vitro studies demonstrated significant activity against various bacterial strains, reinforcing its potential as an antibiotic candidate.

- Enzyme Inhibition Studies : The compound was tested for inhibitory effects on key enzymes related to bacterial metabolism, showing promise as a lead compound for further development against resistant strains .

- Pharmacokinetic Studies : Initial assessments suggest favorable pharmacokinetic properties, although further studies are required to fully characterize absorption, distribution, metabolism, and excretion profiles.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-acetic acid derivative to a piperidine scaffold. Key steps include:

- Amide bond formation between 2-(thiophen-2-yl)acetic acid and a piperidine intermediate using coupling agents like EDCl/HOBt.

- Protection/deprotection strategies (e.g., tert-butyl carbamate groups) to ensure regioselectivity .

- Optimization of conditions :

- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Solvents : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Structural confirmation relies on a combination of:

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and ester carbonyl (δ ~170 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ester and amide) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 353.8) and fragmentation patterns to verify connectivity .

Advanced: How do structural modifications, such as isomerism or substituent variations, influence the biological activity of this compound?

Answer:

Minor structural changes significantly alter bioactivity:

| Modification | Impact | Example |

|---|---|---|

| Isomerism | Diastereomers (e.g., 4i-1 vs. 4i-2) show 2× difference in enzyme inhibition due to steric hindrance . | tert-Butyl derivatives with thiophene substituents . |

| Substituent position | Moving the thiophene from C2 to C3 reduces antimicrobial activity by 40% due to altered target binding . | Ethyl piperidine-thiazole analogs . |

| Functional groups | Replacing the methyl ester with ethyl enhances metabolic stability but reduces solubility . | Pyridine-containing derivatives . |

Advanced: What methodologies are employed to analyze interactions between this compound and biological targets like enzymes or receptors?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to targets like metallo-β-lactamases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

- Molecular docking : Uses software (e.g., AutoDock Vina) to predict binding poses with catalytic sites (e.g., Zn²⁺ coordination in NDM-1) .

Basic: What are the key steps in designing a stability study for this compound under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 25°C, 24h) to assess ester/amide hydrolysis.

- Oxidative stress (3% H₂O₂) to evaluate thiophene ring stability .

- Analytical monitoring : Use HPLC (C18 column, 220 nm) to track degradation products. Adjust mobile phase pH to 4.6 (sodium acetate buffer) for optimal resolution .

- Storage recommendations : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in biological activity data reported across different studies for this compound?

Answer:

Discrepancies often arise from:

- Batch variability : Impurities >5% (e.g., unreacted starting materials) skew bioassay results. Use LC-MS to verify purity .

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters ionization states and binding affinity. Standardize buffer systems (e.g., PBS vs. HEPES) .

- Structural analogs : Compare data with structurally validated compounds (see table below):

| Compound | Biological Activity | Key Structural Feature | Source |

|---|---|---|---|

| Benzyl piperidine-thiazole | Antitumor (IC₅₀ = 8 μM) | Oxadiazole moiety enhances DNA intercalation . | |

| Ethyl pyridine derivatives | Antimicrobial (MIC = 16 μg/mL) | Pyridine improves membrane penetration . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.